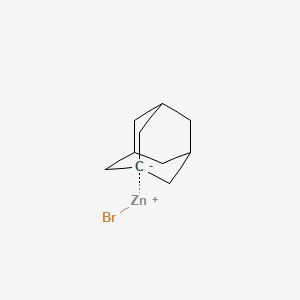

1-Adamantylzinc bromide

Vue d'ensemble

Description

1-Adamantylzinc Bromide is a crucial organozinc compound in biomedical research. It promotes the synthesis of adamantane derivatives, which are at the heart of drug development, particularly amantadine, which is being investigated for the treatment of Parkinson’s disease and influenza infections .

Synthesis Analysis

The first syntheses and crystal structures of well-defined 1-adamantyl complexes of zinc are reported. The use of different ligands affects both the color and the nuclearity of the new structures . The effect of the coordination sphere of zinc on the reactivity of the new adamantylzinc nucleophiles in Negishi-like alkyl-alkyl cross-coupling reactions was also explored .Molecular Structure Analysis

The molecular formula of 1-Adamantylzinc Bromide is C10H15BrZn . The molecular weight is 280.52 .Chemical Reactions Analysis

1-Adamantylzinc bromide has been used as a model nucleophile in Negishi cross-coupling reactions . The effect of the coordination sphere of zinc on the reactivity of the new adamantylzinc nucleophiles in cross-coupling reactions has been explored .Physical And Chemical Properties Analysis

1-Adamantylzinc Bromide is a liquid with a density of 0.97 g/mL at 25 °C . It is stored at a temperature between 2-8°C . The concentration of 1-Adamantylzinc Bromide is 0.5 M in THF .Applications De Recherche Scientifique

Synthesis of Well-Defined Complexes

1-Adamantylzinc bromide is pivotal in the synthesis of well-defined adamantyl complexes of zinc. These complexes are significant due to their role in Negishi cross-coupling reactions , which are instrumental in creating complex organic compounds . The ability to form stable complexes with different ligands affects both the color and nuclearity of the new structures, making it a versatile reagent in organometallic chemistry.

Pharmaceutical Intermediates

This compound serves as an intermediate in pharmaceutical synthesis. Its stability and reactivity make it suitable for constructing molecular frameworks commonly found in therapeutic agents. The adamantane structure is particularly noted for its presence in drugs that target viral diseases and neurological conditions .

Catalyst Development

In the field of catalysis, 1-Adamantylzinc bromide can be used to develop catalysts that facilitate various chemical reactions. Its robust adamantane core provides a stable environment for catalytic sites, which is essential for high-performance catalysts .

Nanomaterials Synthesis

The unique structural properties of 1-Adamantylzinc bromide make it an excellent candidate for the synthesis of nanomaterials. Its bulky and rigid framework can be utilized to create materials with specific properties for use in electronics, coatings, and other advanced materials .

Creation of Diamondoids

1-Adamantylzinc bromide can be employed in the synthesis of diamondoids, which are diamond-like polymers with potential applications in high-energy fuels, oils, and bioactive compounds. These structures are highly sought after for their thermal stability and potential in advanced material science .

Functional Adamantane Derivatives

The compound is also used to create functional adamantane derivatives. These derivatives are valuable in a wide range of applications, including the development of monomers and the synthesis of bioactive compounds with potential pharmaceutical applications .

Stimulus-Responsive Materials

Due to its structural integrity, 1-Adamantylzinc bromide is used in the design of stimulus-responsive materials. These materials can change their properties in response to external stimuli, making them useful in various sensor and actuator applications .

Medicinal Chemistry

In medicinal chemistry, the adamantane moiety is known for its biological activity. 1-Adamantylzinc bromide can be used to synthesize adamantane-containing compounds that exhibit a range of biological activities, potentially leading to new therapeutic agents .

Mécanisme D'action

Target of Action

1-Adamantylzinc bromide is an organozinc compound Organozinc compounds are generally known to participate in various organic reactions, acting as nucleophiles or bases .

Mode of Action

Organozinc compounds are generally known for their role in negishi cross-coupling reactions . In these reactions, they act as nucleophiles, attacking electrophilic carbon atoms to form new carbon-carbon bonds .

Biochemical Pathways

It’s known that organozinc compounds play a crucial role in the synthesis of various organic compounds . They are involved in several reactions such as Negishi cross-coupling, contributing to the formation of complex organic structures .

Result of Action

It’s known that organozinc compounds, including 1-adamantylzinc bromide, are used as intermediates in the synthesis of various organic compounds . These compounds can have a wide range of effects depending on their final structure and function.

Action Environment

The action of 1-Adamantylzinc bromide, like other organozinc compounds, can be influenced by various environmental factors. For instance, it’s known that organozinc compounds are air-sensitive and react with water . Therefore, they are usually handled under inert gas and stored in a cool place . The presence of other substances, such as ligands, can also affect their reactivity .

Safety and Hazards

1-Adamantylzinc Bromide is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is harmful if swallowed . It is also suspected of causing cancer .

Orientations Futures

Propriétés

IUPAC Name |

adamantan-1-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWVHBHYYPLVCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312624-15-0 | |

| Record name | Zinc, bromotricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1603279.png)

![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)

![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)